molecular formula C13H19NO4 B13482819 Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate

Cat. No.: B13482819
M. Wt: 253.29 g/mol
InChI Key: PBBLPASSIGZBFX-UHFFFAOYSA-N
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Description

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is characterized by its benzyl group attached to a carbamate moiety, which is further substituted with a 4-hydroxy-1-methoxybutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can be achieved through several methods:

Industrial Production Methods

Industrial production of carbamates often involves large-scale reactions using similar methods as described above but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions to release the free amine, which can then participate in further chemical reactions. This property is particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the 4-hydroxy-1-methoxybutan-2-yl group provides additional functional sites for chemical modification and enhances its solubility and reactivity compared to simpler carbamates.

Biological Activity

Introduction

Benzyl (4-hydroxy-1-methoxybutan-2-yl)carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuroprotection. This article reviews the compound's biological activity, including its mechanisms, efficacy against various cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H17NO4\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{4}

This compound features a carbamate functional group, which is known to influence its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through multiple mechanisms:

  • Cytotoxicity : The compound has demonstrated potent cytotoxicity in several human cancer cell lines, including HeLa and P388 murine leukemia cells. Its IC50 values are reported in the nanomolar range, indicating high potency.
  • Mechanisms of Action : The proposed mechanisms include:
    • Inhibition of protein synthesis.
    • Induction of oxidative stress leading to cellular apoptosis.
    • Modulation of cell cycle progression.

Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence that this compound may exhibit neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to its structure can significantly impact its potency and selectivity:

ModificationEffect on Activity
Hydroxyl group at C4Enhances cytotoxicity
Methoxy group at C1Essential for maintaining activity
Alteration of benzyl substituentsVaries potency; specific substitutions can enhance or reduce activity

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of this compound on HeLa cells, researchers observed an IC50 value of approximately 50 nM after 24 hours of exposure. This study utilized a clonogenic assay to evaluate long-term survival post-treatment, indicating significant inhibition of cell proliferation.

Study 2: Neuroprotective Evaluation

Another investigation focused on the neuroprotective properties of the compound in a mouse model of Alzheimer’s disease. The results indicated that treatment with this compound resulted in reduced neuroinflammation and improved cognitive function as measured by behavioral tests.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

benzyl N-(4-hydroxy-1-methoxybutan-2-yl)carbamate

InChI

InChI=1S/C13H19NO4/c1-17-10-12(7-8-15)14-13(16)18-9-11-5-3-2-4-6-11/h2-6,12,15H,7-10H2,1H3,(H,14,16)

InChI Key

PBBLPASSIGZBFX-UHFFFAOYSA-N

Canonical SMILES

COCC(CCO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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